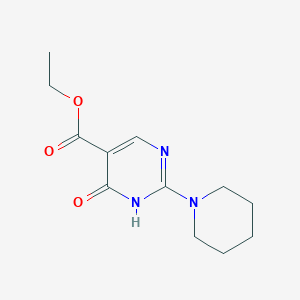

Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is used as a building block for the synthesis of various pharmaceutical agents. Its pyrimidine ring, a common structural motif in many drugs, can interact with biological targets such as enzymes and receptors. The hydroxyethyl and piperidinyl groups offer sites for further functionalization, allowing chemists to modify the molecule to improve its pharmacokinetic and pharmacodynamic properties .

Agriculture

In the field of agriculture, derivatives of Ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate could be explored for their potential as growth promoters or pesticides. The piperidine moiety is known to have bioactive properties, and its incorporation into agrochemicals could lead to the development of new compounds that enhance crop yield or protect plants from pests .

Material Science

Material scientists might investigate this compound for the creation of novel polymers or coatings. The reactive functional groups present in the molecule could be utilized to form cross-linked structures, potentially leading to materials with unique mechanical or thermal properties .

Environmental Science

In environmental science, research could be directed towards the compound’s role in the degradation of pollutants. Its potential to act as a catalyst in breaking down harmful chemicals in the environment could be a significant area of study, contributing to the development of greener and more sustainable chemical processes .

Biochemistry

Biochemists may study this compound for its role as an inhibitor or activator in enzymatic reactions. Understanding how it interacts with enzymes could provide insights into the design of new biochemical assays or therapeutic agents that target specific metabolic pathways .

Pharmacology

Pharmacological applications might include the exploration of this compound’s efficacy and safety as a drug candidate. Its effects on various biological systems, such as the central nervous system due to the piperidine ring, could be of particular interest. Additionally, its potential to serve as a prodrug, which could be metabolically converted into an active pharmaceutical ingredient, is another promising area of research .

Mechanism of Action

Target of Action

Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Related compounds have shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name |

ethyl 6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-2-18-11(17)9-8-13-12(14-10(9)16)15-6-4-3-5-7-15/h8H,2-7H2,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXRWQJOGNFOMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365418 |

Source

|

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25693-43-0 |

Source

|

| Record name | ethyl 4-hydroxy-2-(piperidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)